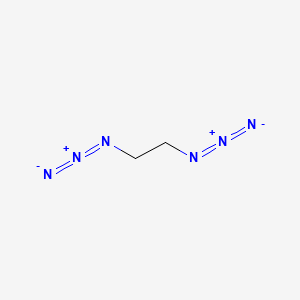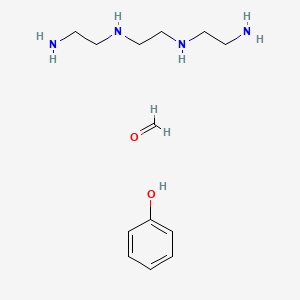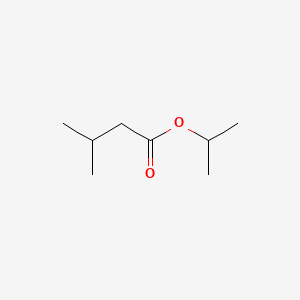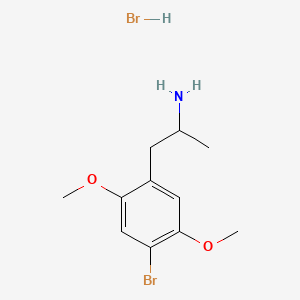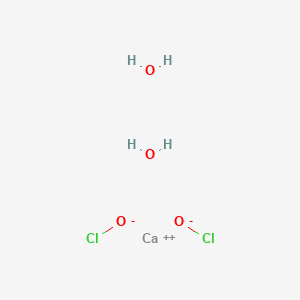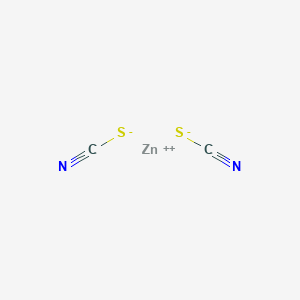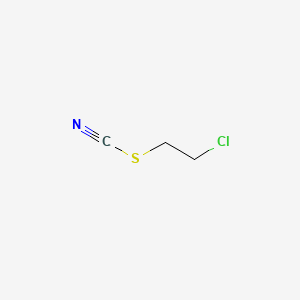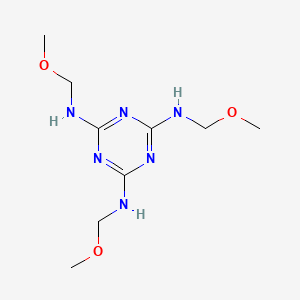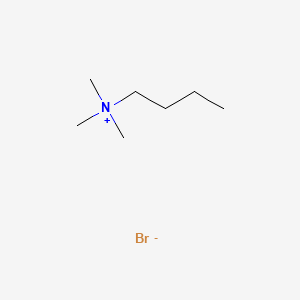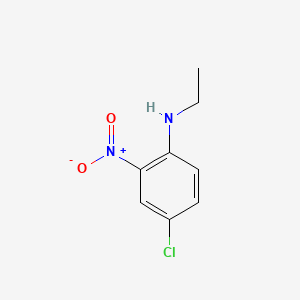
4-Chloro-N-ethyl-2-nitroaniline
概要
説明
4-Chloro-N-ethyl-2-nitroaniline is a nitro-aromatic amine . It is used almost exclusively as an intermediate in the synthesis of pigments . The molecular formula of this compound is C8H9ClN2O2 .
Synthesis Analysis
The synthesis of 4-Chloro-N-ethyl-2-nitroaniline involves the acetylation of 2-nitroaniline followed by chlorination . A general procedure for the synthesis involves the use of nitroarene, starch-crt (at)Au, and NaBH4 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-ethyl-2-nitroaniline is recognized by single-crystal XRD analysis . The compound has a monoclinic structure with a Pc space group .
Chemical Reactions Analysis
4-Chloro-N-ethyl-2-nitroaniline can react with oxidizing agents . It forms explosive products on reaction with nitric acid .
Physical And Chemical Properties Analysis
The compound is thermally stable up to 115°C . It has a mechanical work hardness coefficient of -2.98, which confirms that the grown crystal is a soft material .
科学的研究の応用
Anaerobic Degradation by Microbial Strains
Research into the anaerobic degradation of nitroaromatic compounds, such as 2-chloro-4-nitroaniline, by microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9, illustrates how these compounds can be broken down in environments devoid of oxygen. These studies show the potential for bioremediation strategies in contaminated sediments, highlighting the ability of specific microbes to utilize these compounds as carbon and nitrogen sources, thus mitigating environmental pollution (H. D. Duc, 2019).
Aerobic Degradation Pathways
Investigations on the aerobic degradation of similar compounds by strains such as Rhodococcus sp. strain MB-P1 emphasize the metabolic versatility in breaking down nitroaromatic pollutants. These findings are crucial for understanding the biodegradation process under aerobic conditions, offering insights into the environmental fate of such pollutants and potential applications in bioremediation technologies (F. Khan et al., 2013).
Solvatochromic Solvent Parameters
Studies on solvatochromic parameters in ionic liquid mixtures provide valuable data for understanding solvent effects on solvation behavior, which is relevant for various applications in chemical synthesis and material science. These insights into solute-solvent and solvent-solvent interactions can inform the design of new solvents and solvent systems for specific applications (H. Salari et al., 2010).
Detection and Reduction Techniques
The development of metal nanoparticles embedded in biopolymeric matrices, such as copper nanoparticles in chitosan, highlights innovative approaches to the detection and reduction of nitroaniline compounds. These materials offer promising applications in environmental monitoring and remediation, showcasing the potential for highly sensitive and selective detection and reduction of pollutants like 4-nitroaniline (Esraa M. Bakhsh et al., 2019).
Fluorescent Sensors for Detection
The development of molecularly imprinted fluorescent sensors for detecting nitroaniline in water represents a significant advance in analytical chemistry. These sensors offer high sensitivity and selectivity, demonstrating practical applicability for industrial wastewater monitoring and environmental water analysis. Such innovations are pivotal for ensuring water quality and safety (Wei Xie et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-N-ethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIUZYZWJNQCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067392 | |
| Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-ethyl-2-nitroaniline | |
CAS RN |
28491-95-4 | |
| Record name | 4-Chloro-N-ethyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28491-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028491954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-chloro-N-ethyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N-ethyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

